N-Acetyl-D-Galactosamine N-Acetyl-D-Galactosamine N-acetyl-D-galactosamine is the D-enantiomer of N-acetylgalactosamine. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a N-acetyl-D-hexosamine and a N-acetylgalactosamine.
N-Acetyl-D-Galactosamine is a natural product found in Prunus persica, Homo sapiens, and other organisms with data available.
The N-acetyl derivative of galactosamine.
Brand Name: Vulcanchem
CAS No.: 1136-42-1
VCID: VC20942060
InChI: InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1O)CO)O)O
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol

N-Acetyl-D-Galactosamine

CAS No.: 1136-42-1

Cat. No.: VC20942060

Molecular Formula: C8H15NO6

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-D-Galactosamine - 1136-42-1

Specification

Description N-acetyl-D-galactosamine is the D-enantiomer of N-acetylgalactosamine. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a N-acetyl-D-hexosamine and a N-acetylgalactosamine.
N-Acetyl-D-Galactosamine is a natural product found in Prunus persica, Homo sapiens, and other organisms with data available.
The N-acetyl derivative of galactosamine.
CAS No. 1136-42-1
Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
IUPAC Name N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
Standard InChI Key OVRNDRQMDRJTHS-KEWYIRBNSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1O)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1O)CO)O)O

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